methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride
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Overview
Description
Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C_9H_18ClNO_2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is commonly used in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5,5-dimethylpiperidine-2-carboxylic acid.
Esterification: The carboxylic acid group is converted to its methyl ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Nucleophiles such as amines or alcohols, and conditions like refluxing in anhydrous solvents.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Piperidine derivatives.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties. Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
Piperidine
Piperazine
N-methylpiperidine
N-ethylpiperidine
Uniqueness: Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of the dimethyl groups on the piperidine ring, which can influence its reactivity and biological activity compared to other piperidine derivatives.
This compound's versatility and utility in various fields make it a valuable tool in scientific research and industrial applications. Its unique structure and reactivity profile set it apart from other similar compounds, making it a subject of ongoing research and development.
Properties
CAS No. |
129769-06-8 |
---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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